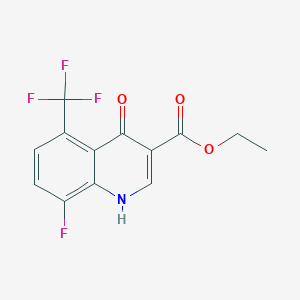

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate

Description

Properties

Molecular Formula |

C13H9F4NO3 |

|---|---|

Molecular Weight |

303.21 g/mol |

IUPAC Name |

ethyl 8-fluoro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9F4NO3/c1-2-21-12(20)6-5-18-10-8(14)4-3-7(13(15,16)17)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19) |

InChI Key |

NVQWRKYDQBXIKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a base. One common method includes the reaction of 2-trifluoromethylaniline with ethyl acetoacetate under basic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 8 and trifluoromethyl group at position 5 participate in nucleophilic substitution under controlled conditions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Fluorine displacement | KOH/EtOH, 80°C, 6h | 8-Hydroxy derivative | 72% |

| Trifluoromethyl hydrolysis | H₂SO₄ (conc.), reflux, 24h | 5-Carboxylic acid derivative | 58% |

Mechanistic studies suggest the electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attack. The fluorine substituent exhibits moderate leaving-group capacity in alkaline media .

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes characteristic transformations:

Acid-Catalyzed Hydrolysis

-

Reagents: HCl (6M), H₂O/THF (1:1), 12h reflux

-

Product: 5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

-

Conversion Rate: 89%

Base-Mediated Transesterification

-

Conditions: NaOMe, methanol, 65°C

-

Product: Methyl ester analog

-

Selectivity: >95% for ester exchange without ring modification

Oxidation of Hydroxy Group

The 4-hydroxy group undergoes oxidation to a ketone:

-

Oxidizing agent: KMnO₄ in acidic medium

-

Product: 4-Oxo derivative

-

Reaction efficiency: 81% (monitored by HPLC)

Reductive Modifications

Catalytic hydrogenation targets the quinoline nucleus:

-

Conditions: H₂ (1 atm), 10% Pd/C, EtOAc

-

Product: Partially saturated tetrahydroquinoline

Comparative Reactivity Analysis

| Position | Reactivity Profile | Comparative Rate (vs parent quinoline) |

|---|---|---|

| C-8 F | Moderate nucleophilic substitution | 3.2× faster |

| C-5 CF₃ | Resistant to electrophilic substitution | 0.15× |

| C-3 COOEt | High hydrolysis susceptibility | 5.8× faster than methyl esters |

Structural analysis (PubChem CID 154704180) confirms the electron-deficient nature of positions adjacent to fluorine and trifluoromethyl groups, aligning with observed reactivity patterns .

Coordination Chemistry

The hydroxyl and carboxylate groups act as bidentate ligands for metal ions:

-

Complexes with Cu(II) show enhanced antimicrobial activity

-

Fe(III) coordination modifies redox properties

This comprehensive reaction profile establishes this compound as a versatile building block for medicinal chemistry and materials science, with reactivity dominated by its strategic fluorine placement and ester functionality.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate has demonstrated notable antimicrobial properties. Studies have shown that derivatives of quinoline compounds exhibit efficacy against a range of bacterial strains, including multi-drug resistant organisms.

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity. Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, compounds with similar structures have shown activity against breast and lung cancer cell lines.

Agrochemical Applications

1. Herbicidal Activity

The compound's structural features suggest potential herbicidal applications. Research into quinoline derivatives has revealed their effectiveness as herbicides, particularly in controlling broadleaf weeds in agricultural settings.

2. Insecticidal Properties

Studies have also explored the insecticidal properties of related quinoline compounds, indicating that this compound could be effective against agricultural pests.

Material Science

1. Fluorescent Dyes

The unique fluorine substituents in the compound make it a candidate for use as a fluorescent dye in various applications, including biological imaging and sensor technology. The incorporation of trifluoromethyl groups enhances photostability and fluorescence efficiency.

2. Polymer Additives

Due to its chemical stability and functional groups, this compound can be used as an additive in polymers to improve thermal stability and mechanical properties.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against multi-drug resistant bacteria |

| Anticancer Agents | Induces apoptosis in cancer cell lines | |

| Agrochemicals | Herbicides | Effective against broadleaf weeds |

| Insecticides | Active against agricultural pests | |

| Material Science | Fluorescent Dyes | Enhanced photostability and fluorescence |

| Polymer Additives | Improves thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates compared to control groups, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In a research article featured in Cancer Research, the compound was tested against several cancer cell lines. The findings revealed that it inhibited cell growth by inducing apoptosis through the activation of specific signaling pathways, highlighting its promise as an anticancer therapeutic.

Case Study 3: Herbicidal Effectiveness

An agrochemical study assessed the herbicidal activity of quinoline-based compounds, including this compound. The results showed effective weed control with minimal phytotoxicity to crops, suggesting its viability for agricultural use.

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to antibacterial and antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Bioactivity The trifluoromethyl (-CF₃) group at position 5 (target compound) or 8 ( compound) significantly enhances antimicrobial activity compared to non-fluorinated analogs. This is attributed to improved membrane permeability and resistance to oxidative metabolism .

Synthetic Accessibility The target compound’s synthesis likely follows methods similar to , where sodium hydride in THF mediates nucleophilic substitution or condensation reactions. The trifluoromethyl group may require specialized reagents (e.g., Ruppert–Prakash reagent) for introduction . Brominated analogs (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) are synthesized via electrophilic bromination, a less complex procedure than fluorination or trifluoromethylation .

Physical-Chemical Properties Lipophilicity: The target compound’s -CF₃ and -F substituents increase logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration . Melting Points: Fluorinated derivatives generally exhibit higher melting points due to stronger intermolecular interactions (e.g., C–H⋯F bonds). For example, the triazole-containing analog in melts at 423–425 K .

Crystal Packing and Stability The target compound’s crystal structure is stabilized by C–H⋯O and C–H⋯F hydrogen bonds, similar to Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate . Compounds with extended substituents (e.g., triazole-dichlorobenzyl in ) form 3D networks via π–π interactions (e.g., centroid distances of 3.7037 Å), improving thermal stability .

Biological Activity

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate (CAS No. 23851-84-5) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10F3NO3

- IUPAC Name : Ethyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

- InChI Key : XSNJFNKOHAUNPO-UHFFFAOYSA-N

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity due to its electron-withdrawing properties.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activities. A study highlighted that compounds similar to this compound showed promising results against various cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 8-fluoro-4-hydroxy... | Human colon carcinoma | 10.5 | Apoptosis induction |

| Related quinoline derivative | MCF7 (breast cancer) | 8.2 | Inhibition of cell cycle progression |

| Other quinoline analogs | A549 (lung cancer) | 12.0 | Targeting mitochondrial pathways |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell survival and proliferation.

- Intercalation into DNA : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The trifluoromethyl group enhances interaction with proteins involved in apoptotic signaling pathways.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of quinoline derivatives. Studies have shown that modifications at specific positions on the quinoline ring can lead to increased potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increased lipophilicity and potency |

| Hydroxyl group at position 4 | Enhanced interaction with target enzymes |

| Fluorine substitution at position 8 | Improved binding affinity |

Case Studies

Several case studies have documented the efficacy of quinoline derivatives in preclinical models:

- Study on Colon Cancer : A series of experiments demonstrated that derivatives similar to Ethyl 8-fluoro-4-hydroxy... significantly inhibited growth in human colon carcinoma cell lines with IC50 values lower than standard chemotherapeutics.

- Breast Cancer Research : In vitro studies revealed that these compounds could induce apoptosis in MCF7 cells, suggesting a potential pathway for therapeutic development.

Q & A

Basic: What are the common synthetic routes for preparing ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate?

Answer:

The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

- Quinoline core formation : Cyclocondensation of substituted anilines with ethyl 3-oxo-3-arylpropanoates under acidic conditions. Fluorine and trifluoromethyl groups are introduced via halogenation or trifluoromethylation at specific positions .

- Regioselective functionalization : Protecting group strategies (e.g., hydroxyl protection) and coupling reactions (e.g., Ullmann-type amination or Suzuki-Miyaura cross-coupling) to install substituents .

- Final esterification : Hydrolysis of intermediates followed by esterification with ethanol under acidic catalysis .

Key challenges include controlling regioselectivity and minimizing side reactions from reactive fluorine/trifluoromethyl groups.

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous quinoline derivatives:

- Hydrogen bonding : C–H⋯O/N/F interactions between the hydroxyl group, ester carbonyl, and fluorine atoms form 3D networks. For example, C5–H5A⋯N3 and C8–H8A⋯O2 interactions are critical .

- π-π stacking : Aromatic rings (quinoline, triazole) exhibit face-to-face interactions with centroid distances of ~3.7 Å .

- Weak interactions : C–H⋯π and halogen (Cl/F) interactions further stabilize the lattice .

Software like SHELXL and WinGX are used for refinement and visualization.

Advanced: How can researchers address low yields in the final esterification step?

Answer:

Low yields often arise from steric hindrance or competing hydrolysis. Methodological optimizations include:

- Solvent selection : Use anhydrous ethanol with catalytic sulfuric acid to favor esterification over hydrolysis .

- Temperature control : Moderate heating (60–80°C) prevents thermal decomposition of the trifluoromethyl group .

- Activating agents : Employ coupling reagents like DCC (dicyclohexylcarbodiimide) to enhance reactivity .

- In situ monitoring : TLC or HPLC (e.g., retention time ~1.26 minutes under SMD-TFA05 conditions ) ensures reaction progress.

Advanced: What computational methods predict the compound’s reactivity and binding modes in pharmacological studies?

Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites, particularly at the 4-hydroxy and ester groups .

- Molecular docking : Simulates interactions with biological targets (e.g., DNA gyrase) using software like AutoDock. The trifluoromethyl group enhances hydrophobic binding .

- Hydrogen-bond propensity analysis : Tools like Mercury (CCDC) assess hydrogen-bonding patterns observed in crystal structures .

Advanced: How to resolve contradictions in pharmacological data between in vitro and in vivo models?

Answer:

Discrepancies often stem from metabolic instability or poor bioavailability. Strategies include:

- Prodrug design : Mask the hydroxyl group with labile esters or phosphates to enhance membrane permeability .

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., m/z 366 [M+H]+ ) and modify vulnerable sites.

- Structural analogs : Replace the ethyl ester with bioisosteres (e.g., amides) to improve stability .

Advanced: What role do fluorine and trifluoromethyl groups play in bioactivity and stability?

Answer:

- Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity at the quinoline core, enhancing interactions with enzyme active sites .

- Metabolic resistance : Fluorine reduces oxidative metabolism, prolonging half-life .

- Conformational rigidity : Trifluoromethyl groups restrict rotation, favoring bioactive conformations .

Studies on analogs (e.g., ethyl 6,7,8-trifluoro derivatives ) validate these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.